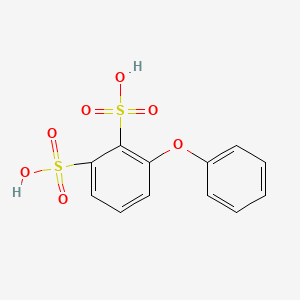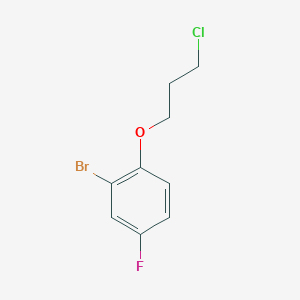
2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene is an organic compound with the molecular formula C9H9BrClFO It is a derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, 1-bromo-3-chloropropane, and a suitable base.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The temperature is maintained at an optimal level to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol is replaced by the 3-chloropropoxy group, followed by bromination at the ortho position relative to the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different alkoxy groups, while oxidation may produce compounds with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms in the compound allows it to participate in halogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(3-chloropropoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
2-Bromo-1-(3-chloropropoxy)-3-fluorobenzene: Similar structure but with the fluorine atom in a different position.
1-Bromo-2-(3-chloropropoxy)benzene: Lacks the fluorine atom.
Uniqueness
2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
116256-08-7 |
|---|---|
Formule moléculaire |
C9H9BrClFO |
Poids moléculaire |
267.52 g/mol |
Nom IUPAC |
2-bromo-1-(3-chloropropoxy)-4-fluorobenzene |
InChI |
InChI=1S/C9H9BrClFO/c10-8-6-7(12)2-3-9(8)13-5-1-4-11/h2-3,6H,1,4-5H2 |
Clé InChI |
FXBDHOSEZLOGQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Br)OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


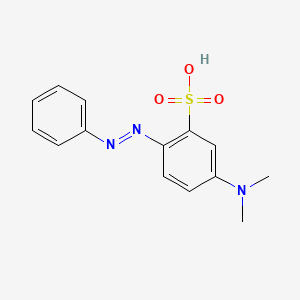
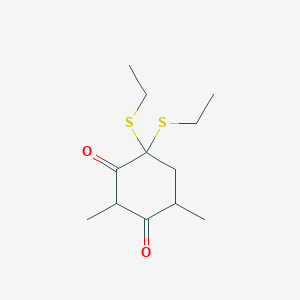
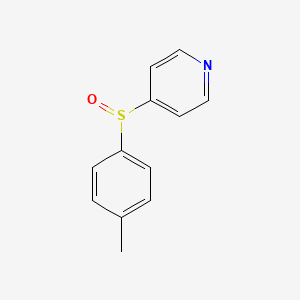

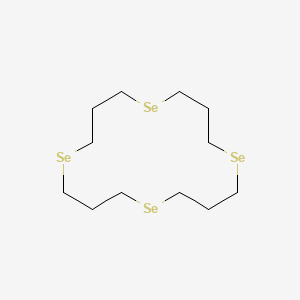
![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
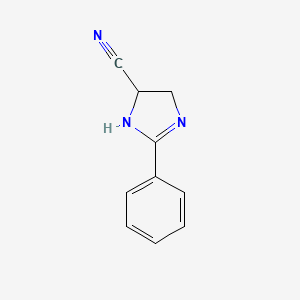
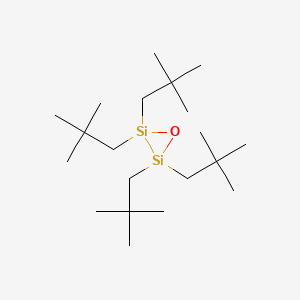

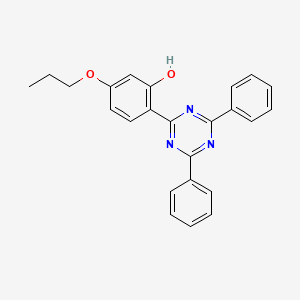
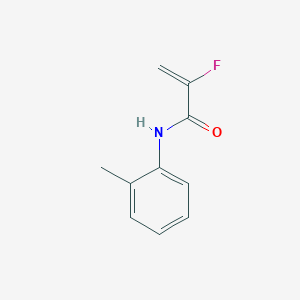
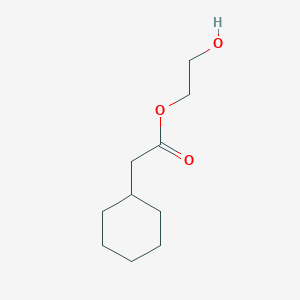
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
